molecular formula C17H16N6 B3896035 1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3896035
M. Wt: 304.3 g/mol
InChI Key: LKZIDKOXSNEJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a benzyl group and at the 4-position with a 3,5-dimethylpyrazole moiety. This scaffold is recognized as a purine isostere, enabling interactions with kinase hinge regions (e.g., hydrogen bonding with residues like Cys 694 in FLT3) . Its design leverages the pyrazolo[3,4-d]pyrimidine framework's rigidity and planar structure, which enhances binding affinity and selectivity in therapeutic targets, particularly in oncology (e.g., FLT3, EGFR inhibition) .

Properties

IUPAC Name

1-benzyl-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-12-8-13(2)23(21-12)17-15-9-20-22(16(15)18-11-19-17)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZIDKOXSNEJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazole ring: This can

Comparison with Similar Compounds

Core Scaffold Variations

Pyrazolo-pyrimidine derivatives differ in ring fusion positions and substituents, leading to distinct pharmacological profiles:

Compound Class Core Structure Frequency in Drug Design Key Applications Reference
1H-Pyrazolo[3,4-d]pyrimidine Pyrazole fused at 3,4-d position Most common (148 compounds) FLT3/EGFR inhibition, antiviral
Pyrazolo[1,5-a]pyrimidine (PR08) Pyrazole fused at 1,5-a position 41 compounds Anti-inflammatory, kinase inhibition
1H-Pyrazolo[3,4-b]pyrimidine (PR13) Pyrazole fused at 3,4-b position 35 compounds Anticancer, antimicrobial

Key Insight : The 3,4-d fusion in the target compound maximizes steric compatibility with kinase ATP-binding pockets, whereas 1,5-a or 3,4-b fused analogs exhibit reduced potency in FLT3/EGFR models .

Substituent Effects on Activity

Substituents at the 1- and 4-positions critically modulate potency and selectivity:

Compound 1-Position Substituent 4-Position Substituent IC50 (FLT3/EGFR) Key Finding Reference
Target Compound Benzyl 3,5-Dimethyl-1H-pyrazol-1-yl ~0.4 µM (FLT3) Optimal hydrophobic interaction
4-Hydrazinyl-6-methyl-1-phenyl derivative Phenyl Hydrazinyl 1.2 µM (EGFR) Moderate activity; limited solubility
7_3d3 (FLT3 inhibitor) - Halogenated benzene (hydrophobic) 0.4 µM (FLT3) Enhanced potency via hydrophobic R2
Compound 5b (Antiviral) - Para-electron-withdrawing group Low µM (ZIKV) Improved antiviral activity

Key Insights :

  • Benzyl vs. Phenyl : The benzyl group in the target compound enhances lipophilicity and membrane permeability compared to phenyl analogs .
  • 3,5-Dimethylpyrazole : This substituent balances steric bulk and electron-donating effects, improving hinge-region interactions in kinases .
  • Halogenated Substituents : Hydrophobic groups (e.g., in 7_3d3) boost FLT3 inhibition by occupying hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.